

Alnodesertib (ART0380): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of Alnodesertib (**ART0380**), a potent and selective Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitor. The content herein details the preclinical and clinical journey of this promising anti-cancer agent, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Preclinical Development

Alnodesertib, formerly known as **ART0380**, was discovered through a collaborative effort between The University of Texas MD Anderson Cancer Center and ShangPharma Innovation. [1] The molecule was identified as a potent and selective inhibitor of ATR kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[2][3] Artios Pharma in-licensed the compound in 2019 and has since been leading its development.[1][3]

Preclinical Pharmacology

ART0380 has demonstrated potent and selective inhibition of the ATR-ATRIP complex.[4] Preclinical studies have shown its efficacy as a monotherapy in tumor models with defects in DNA repair, particularly those with Ataxia-Telangiectasia Mutated (ATM) deficiency, highlighting a synthetic lethal relationship.[5][6] Furthermore, ART0380 has shown synergistic anti-tumor effects when combined with DNA-damaging agents like gemcitabine and PARP inhibitors, as well as with immunotherapy (anti-PD1).[5][6]



Table 1: Preclinical Activity of Alnodesertib (ART0380)

Assay Type	Target/Cell Line	IC50 / Effect
Biochemical Assay	ATR-ATRIP complex	51.7 nM[4]
Cellular Assay (pChk1 inhibition)	-	-
In vivo efficacy	ATM-deficient xenograft models	Strong tumor growth inhibition[5]
Combination studies	with gemcitabine, olaparib, irinotecan, anti-PD1	Strong synergy[5]

Experimental Protocols

ATR Kinase Inhibition Assay: The inhibitory activity of Alnodesertib against the ATR-ATRIP kinase complex was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the purified enzyme in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cellular Phospho-Chk1 (pChk1) Inhibition Assay: To assess the cellular activity of Alnodesertib, a phospho-Chk1 immunoassay is employed. Cancer cell lines are treated with a DNA-damaging agent to activate the ATR pathway, followed by incubation with varying concentrations of Alnodesertib. The levels of phosphorylated Chk1 (a downstream target of ATR) are then measured using an antibody-based detection method. A decrease in pChk1 levels indicates the inhibition of ATR activity within the cells.

In vivo Xenograft Studies: Human tumor cell lines, particularly those with known ATM deficiencies, are implanted into immunocompromised mice. Once tumors are established, mice are treated with Alnodesertib as a monotherapy or in combination with other agents. Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing tumor volumes in treated versus control groups.

Clinical Development



The clinical development of Alnodesertib is primarily focused on the ongoing Phase 1/2a STELLA trial (NCT04657068). This open-label, multi-center study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Alnodesertib as a monotherapy and in combination with chemotherapy in patients with advanced or metastatic solid tumors, with a focus on those with DDR deficiencies.[3][7]

Key Milestones in the Development of Alnodesertib

(ART0380)

Year	Milestone	
2019	Artios Pharma in-licenses ART0380 from The University of Texas MD Anderson Cancer Center and ShangPharma Innovation.[1][3]	
December 2020	Investigational New Drug (IND) application for ART0380 is approved.[6]	
February 2021	The first clinical study of ART0380 (NCT04657068) is initiated.[3]	
September 2025	The U.S. FDA grants Fast Track designation to Alnodesertib in combination with irinotecan for the treatment of ATM-negative metastatic colorectal cancer.[8]	

Clinical Efficacy

Preliminary results from the STELLA trial have been encouraging. Data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 showed that Alnodesertib, in combination with low-dose irinotecan, demonstrated a confirmed overall response rate (cORR) in patients with ATM-deficient solid tumors.[8]

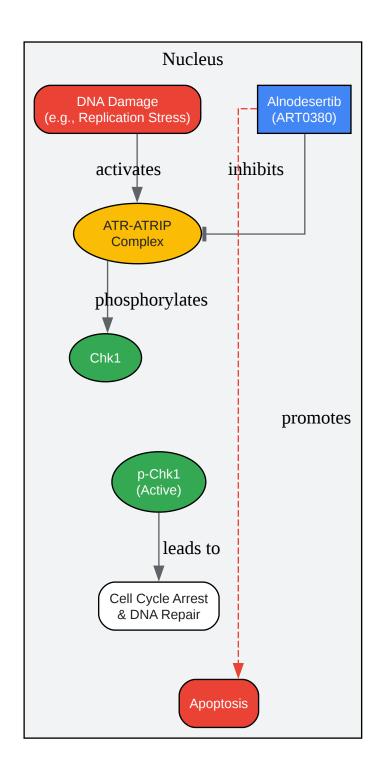
Table 2: Preliminary Clinical Efficacy of Alnodesertib (ART0380) in the STELLA Trial (as of February 2025)



Patient Population	Treatment	Confirmed Overall Response Rate (cORR)
ATM-negative and ATM-low cancers	Alnodesertib + low-dose irinotecan	37% (14/38)
ATM-negative cancers	Alnodesertib + low-dose irinotecan	50% (10/20)
ATM-low cancers	Alnodesertib + low-dose irinotecan	22% (4/18)

Visualizing the Science Behind Alnodesertib Signaling Pathway of ATR Inhibition



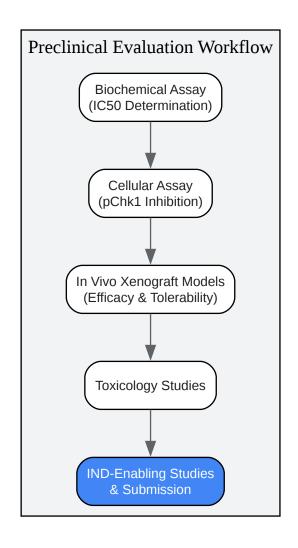


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Caption: ATR Signaling Pathway and the Mechanism of Action of Alnodesertib.

Experimental Workflow for Preclinical Evaluation





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Caption: A generalized workflow for the preclinical evaluation of Alnodesertib.

Alnodesertib Development Logic



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Caption: The logical progression of Alnodesertib's drug development pathway.



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